



Application Notes: CRF1 Receptor Binding Assay Using (R)-Crinecerfont

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Compound of Interest		
Compound Name:	(R)-Crinecerfont	
Cat. No.:	B14746690	Get Quote

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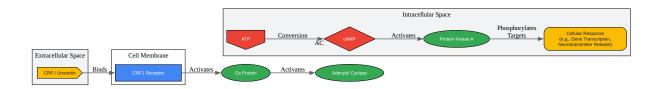
Introduction

Corticotropin-releasing factor receptor 1 (CRF1) is a G-protein coupled receptor that plays a pivotal role in the endocrine, autonomic, and behavioral responses to stress. Dysregulation of the CRF1 signaling pathway has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome, making it a key target for therapeutic intervention. (R)-Crinecerfont (also known as SSR125543) is a potent, selective, and orally active non-peptide antagonist of the CRF1 receptor.[1] This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of (R)-Crinecerfont and other compounds with the human CRF1 receptor.

CRF1 Receptor Signaling Pathway

The CRF1 receptor is primarily coupled to the Gs-adenylate cyclase signaling pathway.[2] Upon binding of an agonist, such as corticotropin-releasing factor (CRF) or urocortin, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates a signaling cascade that mediates the physiological responses to stress.





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CRF1 Receptor Signaling Pathway

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of **(R)-Crinecerfont** and other standard ligands for the human CRF1 receptor.

Compound	Туре	Ki (nM)
(R)-Crinecerfont (SSR125543)	Antagonist	~1-2
Antalarmin	Antagonist	1 - 2.7
CP-154,526	Antagonist	2.7
Corticotropin-releasing factor (CRF)	Agonist	3.52
Urocortin	Agonist	0.4

Note: The pKi values of 8.73 and 9.08 for Crinecerfont correspond to Ki values of approximately 1.86 nM and 0.83 nM, respectively.

Experimental Protocol: CRF1 Receptor Binding Assay



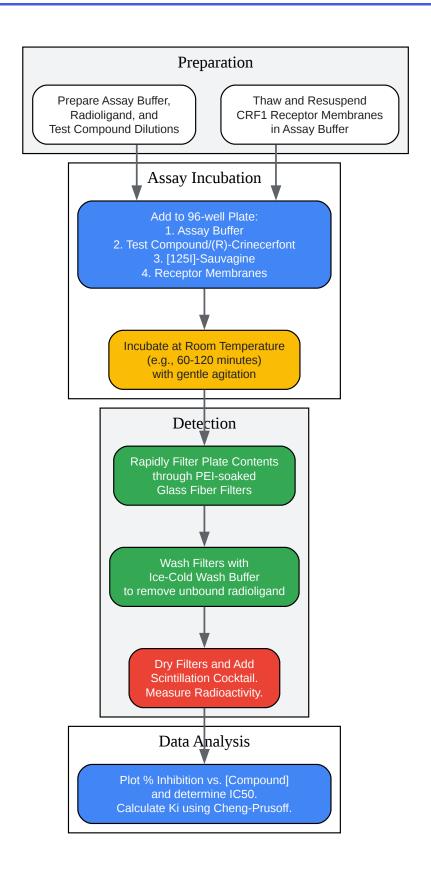
This protocol describes a competitive radioligand binding assay using membranes from cells expressing the human CRF1 receptor, with [125I]-Sauvagine as the radioligand and **(R)-Crinecerfont** as the test competitor.

Materials and Reagents

- Receptor Source: Membrane preparation from HEK293 or CHO cells stably expressing the human CRF1 receptor.
- Radioligand: [125I]-Sauvagine (Specific Activity: ~2200 Ci/mmol).
- Test Compound: **(R)-Crinecerfont**.
- Non-specific Binding Control: A high concentration (e.g., 1 μM) of a standard CRF1 antagonist like Antalarmin or unlabeled Sauvagine.
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- · Scintillation Cocktail.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
- Cell harvester and liquid scintillation counter.

Experimental Workflow





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CRF1 Receptor Binding Assay Workflow



Step-by-Step Methodology

- Preparation of (R)-Crinecerfont Stock Solution:
 - Dissolve (R)-Crinecerfont in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
 - Perform serial dilutions in assay buffer to achieve the desired final concentrations for the competition assay. The final DMSO concentration in the assay should not exceed 1%.
- Assay Setup:
 - Set up a 96-well plate for the following conditions in triplicate:
 - Total Binding: Assay buffer, radioligand, and receptor membranes.
 - Non-specific Binding (NSB): Assay buffer, radioligand, NSB control (e.g., 1 μM Antalarmin), and receptor membranes.
 - Competitor Wells: Assay buffer, serial dilutions of (R)-Crinecerfont, radioligand, and receptor membranes.

Incubation:

- To each well, add the components in the following order:
 - 1. 50 μL of Assay Buffer (for total binding) or the appropriate concentration of **(R)**-**Crinecerfont** or NSB control.
 - 2. 50 μ L of [125I]-Sauvagine diluted in assay buffer (final concentration ~0.1-0.3 nM, which is near the Kd for the CRF1 receptor).[3]
 - 3. 100 μ L of the CRF1 receptor membrane preparation (protein concentration to be optimized, typically 10-50 μ g/well).
- The final assay volume is 200 μL.
- Incubate the plate for 60-120 minutes at room temperature with gentle agitation.



• Filtration and Washing:

- Terminate the incubation by rapid filtration through a 96-well glass fiber filter plate using a cell harvester.
- \circ Wash the filters 3-4 times with 200 μL of ice-cold wash buffer to remove unbound radioligand.

Detection:

- o Dry the filter mat.
- Add scintillation cocktail to each well.
- Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells.
- Plot the percentage of specific binding against the logarithm of the competitor concentration ((R)-Crinecerfont).
- Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
 - Ki = IC50 / (1 + ([L]/Kd))
 - Where:
 - [L] = concentration of the radioligand used in the assay.
 - Kd = dissociation constant of the radioligand for the receptor.



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